![molecular formula C24H40N6O2 B12599590 3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] CAS No. 648441-09-2](/img/structure/B12599590.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features two oxadiazole rings connected by a dodecane chain, with pyrrolidine groups attached to the oxadiazole rings. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] typically involves the following steps:
Formation of the Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of Pyrrolidine Groups: The pyrrolidine groups can be introduced through nucleophilic substitution reactions, where pyrrolidine reacts with a suitable leaving group on the oxadiazole ring.
Linking with Dodecane Chain: The dodecane chain can be introduced through a coupling reaction, such as a condensation reaction, where the oxadiazole rings are linked to the dodecane chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole rings, potentially leading to the formation of amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxadiazole rings or the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine groups.
Reduction: Amines derived from the oxadiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Due to its unique structure, it can be used in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structure may allow it to interact with biological targets, making it a candidate for drug development, particularly in the field of antimicrobial or anticancer agents.
Medicine
Diagnostic Agents: The compound can be used in the development of diagnostic agents, particularly for imaging techniques such as fluorescence microscopy.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole rings and pyrrolidine groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: This compound features benzimidazole rings instead of oxadiazole rings.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Similar structure but with benzimidazolium groups.
Uniqueness
The uniqueness of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] lies in its combination of oxadiazole rings, pyrrolidine groups, and a dodecane linker. This specific arrangement imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
648441-09-2 |
|---|---|
Molecular Formula |
C24H40N6O2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-pyrrolidin-1-yl-3-[12-(5-pyrrolidin-1-yl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H40N6O2/c1(3-5-7-9-15-21-25-23(31-27-21)29-17-11-12-18-29)2-4-6-8-10-16-22-26-24(32-28-22)30-19-13-14-20-30/h1-20H2 |
InChI Key |
GTHUGYATMRIVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
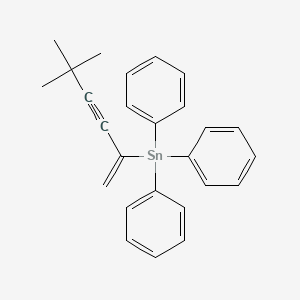
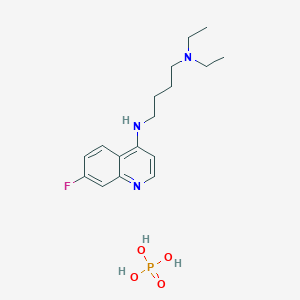
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)
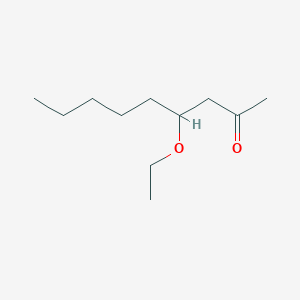
![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
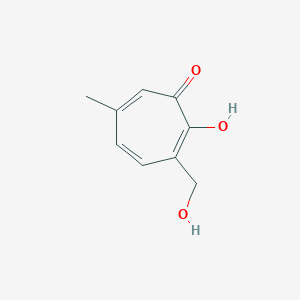
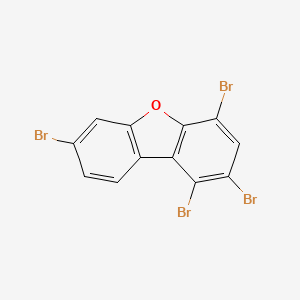
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)
